Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate)

Description

Introduction to Methyl Perfluoro(5-Methyl-4,7-Dioxanon-8-enoate)

Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) is a fluorinated ester with a molecular formula of C₉H₃F₁₃O₄ and a molecular weight of 422.10 g/mol . It belongs to the broader class of perfluoroalkyl substances (PFAS), renowned for exceptional chemical stability and low surface energy. Key applications include its use as a monomer in polymer synthesis and as an intermediate in the production of fluorinated coatings, lubricants, and sealants.

Chemical Identity and Nomenclature

Systematic Naming and Structural Formula

The IUPAC name methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) reflects its core structure:

- Perfluorinated backbone : A fully fluorinated carbon chain with ether and ester functionalities.

- Dioxane ring : A six-membered ring containing two oxygen atoms (4,7-dioxane).

- Methyl ester group : Attached to the perfluorinated core via an ester linkage.

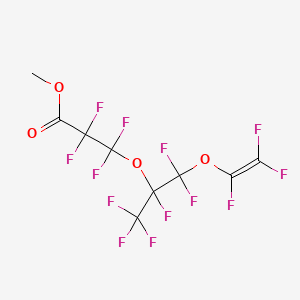

The structural formula is:

COC(C(F)(C(F)(OC(C(F)(F)F)(C(F)(OC(F)=C(F)F)F)F)F)F)=O .

Table 1: Key Chemical Properties

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 63863-43-4 | |

| Molecular Formula | C₉H₃F₁₃O₄ | |

| Molecular Weight | 422.10 g/mol | |

| Boiling Point | 151°C (at 1 atm) | |

| Density | 1.592 g/cm³ (25°C) |

Synonyms and Alternative Nomenclature

The compound is referenced by multiple synonyms, including:

Historical Context and Discovery

Development Timeline

The synthesis of methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) is rooted in advancements in fluorine chemistry during the late 20th century. Key milestones include:

- Early 1980s : Development of electrochemical fluorination techniques for perfluorinated ethers.

- 1990s : Patent disclosures detailing methods for synthesizing perfluoro(alkyl vinyl ethers), including precursors to this compound.

- 2000s : Industrial-scale production methods emerged, leveraging controlled chlorination and dehalogenation reactions.

Key Contributors and Patents

Critical patents include:

Structural Features and Isomerism

Core Structural Elements

The molecule’s architecture consists of:

- Perfluorinated backbone : A central fluorinated chain with alternating ether and ester groups.

- Dioxane ring : A six-membered ring (4,7-dioxane) stabilized by fluorinated substituents.

- Trifluorovinyl group : A terminal vinyl group (–CF=CF₂) contributing to reactivity.

Figure 1: Simplified Structural Representation

(Note: Replace with a text-based description due to formatting constraints)

Perfluorinated core → Dioxane ring → Methyl ester → Trifluorovinyl group

Geometric Isomerism

The compound exhibits potential E/Z isomerism due to the double bond in the trifluorovinyl group (–CF=CF₂). This is evident in:

Properties

IUPAC Name |

methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F13O4/c1-24-4(23)5(13,14)8(19,20)26-6(15,7(16,17)18)9(21,22)25-3(12)2(10)11/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAULROCPRKKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(OC(C(OC(=C(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F13O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044969 | |

| Record name | Methyl perfluoro(3-(1-ethenyloxypropan-2-yloxy)propanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63863-43-4 | |

| Record name | Methyl 3-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoropropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63863-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,2,3,3-tetrafluoro-3-((1,1,1,2,3,3-hexafluoro-3-((trifluoroethenyl)oxy)propan-2-yl)oxy)propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063863434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl perfluoro(3-(1-ethenyloxypropan-2-yloxy)propanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-[1-[difluoro[(trifluorovinyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2,2,3,3-TETRAFLUORO-3-((1,1,1,2,3,3-HEXAFLUORO-3-((TRIFLUOROETHENYL)OXY)PROPAN-2-YL)OXY)PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ17VP8A5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reagents and Conditions

- Metal fluorides: Potassium fluoride (KF), rubidium fluoride (RbF), cesium fluoride (CsF), and tetraalkylammonium fluorides are used to generate polyfluoroalkoxide anions.

- Carbonyl compounds: Highly fluorinated ketones or acid fluorides serve as precursors, with ketones yielding branched fluorocarbon products and acid fluorides yielding primary fluorocarbon products.

- Solvents: Aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred to avoid hydrolysis and maintain anhydrous conditions.

Reaction Mechanism

The metal fluoride reacts with the perfluorinated carbonyl compound to form a metal polyfluoroalkoxide complex. The electron-withdrawing fluorine atoms stabilize the negative charge on the alkoxide, improving the stability of the intermediate and facilitating subsequent nucleophilic substitution.

Reaction Parameters

- Stoichiometry: One equivalent of metal fluoride per carbonyl group.

- Time: Typically 0.5 to 2 hours until the reaction mixture becomes homogeneous.

- Temperature: Ambient to moderate heating, depending on the carbonyl compound.

Stability Considerations

- Larger cations (K+, Rb+, Cs+) favor stable anion formation due to lower lattice energy.

- Presence of water or protic impurities must be strictly avoided to prevent hydrolysis of polyfluoroalkoxides.

Nucleophilic Displacement on Polyfluoroallyl Halides/Fluorosulfates

Starting Materials

- Polyfluoroallyl chlorides, bromides, or fluorosulfates serve as electrophilic partners.

- Fluorosulfates are preferred for their reactivity and can be prepared by treating polyfluoroalkenes with sulfur trioxide under controlled conditions (25–90 °C, sealed tubes, 16 hours to 4 days).

Reaction Conditions

- The preformed polyfluoroalkoxide anion solution is reacted with the polyfluoroallyl halide/fluorosulfate in a one-pot, sequential addition manner.

- The reaction is carried out in aprotic solvents under anhydrous conditions.

- Temperature and reaction time vary but are optimized to maximize yield and purity.

Reaction Outcome

- The nucleophilic displacement leads to the formation of the polyfluoroallyloxy compound with the desired methyl ester functionality.

- Metal salts (e.g., metal halides) are formed as by-products and removed during purification.

Representative Reaction Scheme

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Metal fluoride (e.g., KF) + perfluorinated carbonyl compound in aprotic solvent | Formation of stable polyfluoroalkoxide anion |

| 2 | Addition of polyfluoroallyl fluorosulfate or halide | Nucleophilic displacement to form methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) |

| 3 | Purification by fractional distillation or chromatography | Isolation of pure product |

Data and Research Findings

| Parameter | Observed Value/Condition | Notes |

|---|---|---|

| Solvent | Aprotic (e.g., DMF, DMSO) | Maintains anhydrous environment |

| Temperature for fluorosulfate preparation | 25–90 °C | Reaction time 16 hours to 4 days |

| Reaction time for polyfluoroalkoxide formation | 0.5–2 hours | Until homogeneous solution forms |

| Metal fluoride preference | KF > RbF, CsF > LiF, NaF | Based on cation size and lattice energy |

| Stability of intermediates | High with fully fluorinated ketones/acid fluorides | Electron-withdrawing effect critical |

| Vapor density of product | 1.592 (Air = 1) | From safety data sheet |

Chemical Reactions Analysis

Types of Reactions

Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .

Scientific Research Applications

Polymer Chemistry

Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) serves as a vital comonomer in the production of fluorinated polymers. It can be copolymerized with tetrafluoroethylene (TFE) to create polymers that incorporate carboxylic acid side chains. This characteristic is crucial for developing perfluorocarboxylic acid ion exchange resins, which have significant utility in various applications:

- Ion Exchange Resins : These resins are used in water treatment processes and chemical separations, providing high selectivity and efficiency due to their unique fluorinated structure.

- Coatings and Films : The incorporation of this compound into polymer matrices enhances the thermal stability and chemical resistance of coatings, making them suitable for harsh environments.

Organic Synthesis

As an intermediate in organic synthesis, methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) plays a pivotal role in the creation of complex fluorinated compounds. Its applications include:

- Reagents for Organic Reactions : The compound is utilized as a reagent in various organic reactions, including nucleophilic substitutions and polymerizations, enabling the synthesis of fluorinated derivatives that are valuable in pharmaceuticals and agrochemicals .

- Building Block for Fluorinated Compounds : Its structure allows it to act as a building block for synthesizing more complex fluorinated molecules, which are often sought after for their unique properties such as low surface tension and high thermal stability .

Case Study 1: Ion Exchange Resin Development

A study demonstrated the successful copolymerization of methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) with TFE to produce a novel ion exchange resin. The resulting material exhibited enhanced ion selectivity and stability under extreme conditions compared to traditional resins. This advancement has implications for improving water purification technologies.

Case Study 2: Synthesis of Fluorinated Pharmaceuticals

Research has shown that methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) can be effectively employed in the synthesis of fluorinated pharmaceutical intermediates. The unique reactivity of this compound allows for the introduction of fluorine atoms into drug molecules, enhancing their biological activity and metabolic stability.

Mechanism of Action

The mechanism of action of Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity and stability, making it useful in various chemical reactions. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the electron-withdrawing effects of the fluorine atoms .

Comparison with Similar Compounds

Key Research Findings and Gaps

- Synthesis Complexity: Methyl perfluoro...enoate is commercially available as a reagent , whereas analogues like Compound 14 require labor-intensive synthesis .

- Environmental Fate: While PFOS derivatives resist degradation , Methyl perfluoro...enoate’s ester group may introduce hydrolytic pathways, necessitating empirical studies to confirm degradation products.

- Contradictions: Theoretical degradation pathways (e.g., glycolaldehyde formation ) conflict with experimental observations, underscoring the need for targeted studies on Methyl perfluoro...enoate’s atmospheric behavior.

Biological Activity

Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) (CAS: 63863-43-4) is a fluorinated compound that has garnered attention for its potential biological activities and applications in various fields, including materials science and environmental studies. This article explores its biological activity, synthesis, and implications based on the latest research findings.

Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₃F₁₃O₄ |

| Molecular Weight | 422 g/mol |

| Boiling Point | 151 °C |

| Density (25 °C) | 1.592 g/ml |

| Purity | ≥99.0 wt% |

This compound is a colorless and transparent liquid at room temperature and serves as an important comonomer in the production of organic fluorine materials, particularly in creating polymers with carboxylic acid side chains .

Synthesis and Applications

Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) can be synthesized through various chemical reactions involving perfluorinated precursors. Research indicates that it can be copolymerized with tetrafluoroethylene (TFE) to produce polymers with enhanced properties for specific applications, such as ion exchange resins .

Toxicological Studies

Recent studies have investigated the toxicological profiles of per- and polyfluoroalkyl substances (PFAS), including methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate). A case-control study highlighted concerns regarding the potential health impacts of PFAS exposure, particularly in relation to immune response and endocrine disruption .

Case Study Findings:

- Exposure to PFAS has been linked to altered immune responses in populations living near contaminated sites.

- The compound's persistence in the environment raises concerns about bioaccumulation and long-term ecological effects.

Environmental Impact

The environmental behavior of methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) has been assessed through nontarget analysis methods. These studies indicate that this compound can contribute to the overall burden of PFAS in ecosystems, affecting both aquatic life and terrestrial organisms .

Summary of Key Research Insights

- Synthesis Techniques : Advanced purification methods such as Dry Column Vacuum Chromatography (DCVC) have been employed to synthesize reference standards for PFAS compounds .

- Health Implications : Continuous exposure to PFAS, including methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate), has been associated with various health risks, necessitating further research into its biological effects.

- Regulatory Considerations : As awareness of PFAS-related health risks grows, regulatory bodies are increasingly focusing on monitoring and controlling these substances in industrial applications .

Q & A

Q. How can the purity of Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) be determined experimentally?

Methodological Answer: Purity assessment typically combines gas chromatography-mass spectrometry (GC-MS) for volatility analysis and nuclear magnetic resonance (NMR) for structural verification. Density (1.638 g/cm³) and boiling point (264.6°C) from physicochemical data serve as benchmarks. For non-volatile impurities, high-performance liquid chromatography (HPLC) with UV detection is recommended.

Q. What are the key physicochemical properties critical for handling this compound in laboratory settings?

Methodological Answer: Key properties include its low vapor pressure (0.00961 mmHg at 25°C), which necessitates inert atmosphere handling to minimize evaporation, and its high density (1.638 g/cm³), requiring calibrated pipettes for precise volumetric measurements. The flash point (110.4°C) indicates flammability risks during high-temperature reactions .

Advanced Research Questions

Q. How can synthetic routes for Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) be optimized to improve yield and selectivity?

Methodological Answer: Fluorination efficiency can be enhanced using microreactor systems to control exothermic reactions. Post-synthesis purification via fractional distillation under reduced pressure (guided by its boiling point ) or supercritical CO₂ extraction may reduce byproducts. Reaction monitoring with in-situ FTIR or Raman spectroscopy aids in real-time optimization.

Q. What advanced analytical techniques are suitable for resolving structural ambiguities in perfluorinated compounds like this ester?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) using SHELX software provides precise bond-length and angle data. For dynamic structural analysis, cryogenic electron microscopy (cryo-EM) or solid-state NMR with magic-angle spinning (MAS-NMR) can elucidate conformational flexibility.

Q. How does the environmental persistence of this compound compare to other perfluoroalkyl substances (PFAS)?

Methodological Answer: Environmental fate studies should combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace detection with computational modeling of hydrolysis rates (e.g., using EPI Suite). Its ether-oxygen moieties may increase susceptibility to microbial degradation compared to fully fluorinated chains, as seen in related perfluoroethers .

Q. What methodologies address contradictions in toxicity data between in vitro and in vivo studies?

Methodological Answer: Discrepancies often arise from metabolic differences. Use species-specific liver microsomal assays to map biotransformation pathways. Cross-validate with transcriptomics (RNA-seq) to identify conserved toxicodynamic pathways, as demonstrated in perfluorooctanoic acid studies .

Q. How can thermal stability be experimentally characterized for high-temperature applications?

Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen/air atmospheres quantifies decomposition thresholds. Differential scanning calorimetry (DSC) identifies phase transitions, while pyrolysis-GC-MS detects volatile degradation products. The compound’s boiling point (264.6°C ) suggests stability up to ~250°C.

Methodological Challenges and Solutions

Q. What strategies mitigate analytical interference from co-eluting perfluorinated compounds in environmental samples?

Methodological Answer: Employ isotopic dilution with ¹³C-labeled internal standards (e.g., as in ) and orthogonal column chemistries (e.g., C18 vs. porous graphitic carbon). Data-independent acquisition (DIA) mass spectrometry enhances specificity for low-abundance targets .

Q. How can computational models predict the compound’s partitioning behavior (e.g., logP, bioaccumulation)?

Methodological Answer: Quantitative structure-property relationship (QSPR) models parameterized with density functional theory (DFT)-derived descriptors (e.g., polar surface area, dipole moment) can estimate logP. Compare predictions against experimental octanol-water partitioning assays .

Regulatory and Safety Considerations

Q. What regulatory frameworks govern the use of this compound in academic research?

Methodological Answer: Compliance with TSCA (US) and REACH (EU) requires documentation of its "First-Class Chemical Substance" status under Japan’s CSCL . Institutional review boards (IRBs) should mandate toxicity screenings aligned with OECD Test Guidelines (e.g., Test 471 for mutagenicity).

Q. How can researchers safely degrade this compound in laboratory waste streams?

Methodological Answer: Advanced oxidation processes (AOPs) using UV/persulfate or sonolysis effectively cleave C-F bonds. Validate degradation efficiency via total organic fluorine (TOF) analysis and ion chromatography for fluoride ion release .

Q. Tables for Key Data

Q. Notes

- Citations prioritize peer-reviewed journals, regulatory documents, and analytical standards.

- Advanced questions emphasize mechanistic studies, data reconciliation, and novel methodologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.